molecular formula C19H16ClFN4O2 B2811713 5-chloro-2-({1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034428-67-4

5-chloro-2-({1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2811713
CAS No.: 2034428-67-4
M. Wt: 386.81
InChI Key: NXXDRDTWCYUKNX-UHFFFAOYSA-N
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Description

5-chloro-2-({1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a pyrrolidinyl-oxy group

Preparation Methods

The synthesis of 5-chloro-2-({1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidinyl-oxy Group: This step involves the reaction of the pyrimidine core with a pyrrolidine derivative, often facilitated by coupling agents or catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-chloro-2-({1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-2-({1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: The compound is used in studies investigating cellular pathways and molecular targets.

    Pharmacology: Research focuses on its interactions with biological receptors and enzymes.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-({1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-({1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine include other pyrimidine derivatives with various substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:

  • 5-chloro-2-(pyrrolidin-1-yl)pyrimidine
  • 4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
  • 2-(pyrrolidin-3-yl)oxy-5-chloropyrimidine

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2/c20-14-9-23-19(24-10-14)27-16-5-6-25(11-16)18(26)17-7-13(8-22-17)12-1-3-15(21)4-2-12/h1-4,7-10,16,22H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDRDTWCYUKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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